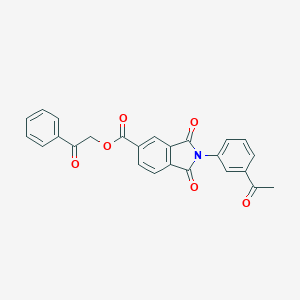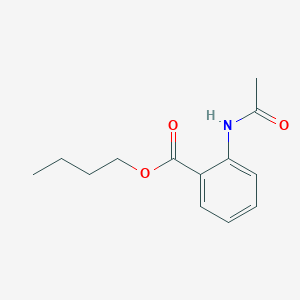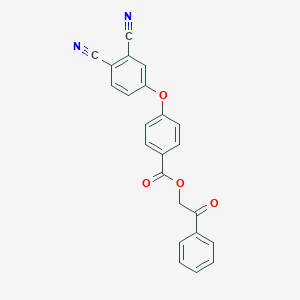![molecular formula C25H29ClN2O3 B340200 N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide](/img/structure/B340200.png)
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide: is a complex organic compound characterized by the presence of a chlorophenyl group, an isoindole moiety, and a decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide typically involves multiple steps:
Formation of the Isoindole Moiety: The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Decanamide Chain: The decanamide chain is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the isoindole structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction could produce isoindole alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving isoindole derivatives.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the decanamide chain can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-methylacetamide: Similar structure but lacks the isoindole moiety.
N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]hexanamide: Similar structure but with a shorter alkyl chain.
Uniqueness
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide is unique due to the combination of its isoindole moiety, chlorophenyl group, and decanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H29ClN2O3 |
|---|---|
Molecular Weight |
441 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide |
InChI |
InChI=1S/C25H29ClN2O3/c1-2-3-4-5-6-7-8-16-23(29)27(20-13-11-12-19(26)17-20)18-28-24(30)21-14-9-10-15-22(21)25(28)31/h9-15,17H,2-8,16,18H2,1H3 |
InChI Key |
WYDDLYAVIBBEBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Isobutoxycarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B340120.png)
![2-Chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B340121.png)



![N-(4-methylphenyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B340129.png)
![3-[(3,4-Dimethoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B340131.png)

![Bis(2-oxo-2-phenylethyl) [1,1'-biphenyl]-3,4'-dicarboxylate](/img/structure/B340134.png)
![decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B340136.png)


